Veliparib

PARP trapping mechanism of action combination chemotherapy

Veliparib (ABT-888) is the PARP inhibitor of choice for chemo-/radiotherapy potentiation. Its lowest PARP-trapping potency among clinical PARP inhibitors prevents hematologic toxicity when combined with full-dose carboplatin, cisplatin, temozolomide, or cyclophosphamide. >100-fold selective for PARP1/2 without tankyrase inhibition. Crosses blood-brain barrier for CNS studies. Use with olaparib and rucaparib to dissect kinase off-target effects. Note: ABCB1/ABCG2 efflux limits brain exposure; consider efflux inhibitors for maximal CNS levels.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
CAS No. 912444-00-9
Cat. No. B1684213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeliparib
CAS912444-00-9
Synonyms2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
ABT 888
ABT-888
ABT888
velipari
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
InChIInChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
InChIKeyJNAHVYVRKWKWKQ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Veliparib (ABT-888, CAS 912444-00-9): A Unique PARP Inhibitor for Combination Regimens and CNS Penetration Research


Veliparib (ABT-888, CAS 912444-00-9) is an orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, with Ki values of 5.2 nM and 2.9 nM in cell-free assays, respectively . Developed by AbbVie, Veliparib is a benzimidazole carboxamide derivative currently in Phase 3 clinical development [1]. It belongs to the class of clinical PARP inhibitors that includes olaparib, niraparib, rucaparib, and talazoparib, yet is distinguished by its markedly lower PARP-trapping potency, a property that underlies its distinct therapeutic positioning as a chemotherapy and radiotherapy potentiator rather than a standalone monotherapy agent [2]. Veliparib demonstrates good oral bioavailability, a linear pharmacokinetic profile with an elimination half-life of approximately 6 hours, and the ability to cross the blood-brain barrier [3].

Why Veliparib (ABT-888) Cannot Be Interchanged with Other PARP Inhibitors in Procurement or Research Protocols


PARP inhibitors are not a therapeutically interchangeable class; they exhibit compound-specific differences in molecular mechanism, selectivity, and clinical safety profiles that preclude direct substitution in research or clinical development [1]. A head-to-head comparison of the five clinical PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib, and veliparib) revealed marked differences in PARP trapping potency spanning over three orders of magnitude, distinct off-target kinase inhibition profiles, and variable bone marrow distribution that correlate with clinical adverse event patterns [2]. Veliparib is the least potent PARP trapper among the class, ranked talazoparib ≫ niraparib ≈ olaparib ≈ rucaparib ≫ veliparib, which explains its superior tolerability in combination with myelosuppressive chemotherapies and its distinct positioning as a chemo-/radio-potentiator rather than a monotherapy agent [3]. Furthermore, proteome-wide chemical proteomics and kinase profiling demonstrate that each PARP inhibitor possesses a unique secondary target signature that may contribute to differential cellular effects and cannot be extrapolated from one compound to another [4]. Consequently, substituting veliparib with any other PARP inhibitor in a research protocol would introduce a confounded mechanism of action and yield data that is not translatable or comparable.

Quantitative Evidence: Veliparib Differentiation from Olaparib, Niraparib, Rucaparib, and Talazoparib


PARP Trapping Potency Ranking: Veliparib is the Weakest PARP Trapper, Enabling Superior Chemotherapy Combination Tolerability

Among the five clinical PARP inhibitors, veliparib is the least potent PARP trapper, with PARP trapping potency ranked as talazoparib ≫ niraparib ≈ olaparib ≈ rucaparib ≫ veliparib [1]. Talazoparib exhibits 100- to 1,000-fold greater trapping activity than olaparib and rucaparib, which are themselves at least 5- to 10-fold more potent trappers than veliparib [2]. Veliparib is consistently described as a PARP inhibitor that 'may not PARP trap' effectively [3]. This low trapping potency is mechanistically linked to veliparib's ability to be combined with standard-of-care chemotherapy without significant dose reductions of either agent, in contrast to the hematologic toxicity observed with stronger PARP trappers [4].

PARP trapping mechanism of action combination chemotherapy hematologic toxicity DNA damage repair

PARP Selectivity Profile: Veliparib and Niraparib are Selective for PARP1/2, Whereas Olaparib, Rucaparib, and Talazoparib Exhibit Broader PARP Family Inhibition

A comprehensive biochemical and structural analysis of 10 clinical PARP inhibitors established that veliparib and niraparib are selective inhibitors of PARP1 and PARP2, whereas olaparib, rucaparib, and talazoparib are more potent inhibitors of PARP1 but are less selective across the PARP enzyme family [1]. In ADP-ribosylation assays for PARP family members, veliparib was >100-fold selective for PARP1 and PARP2 [2]. The broader PARP family inhibition profile of olaparib, rucaparib, and talazoparib may contribute to differential cellular effects and toxicity profiles that are not observed with the more selective veliparib.

PARP selectivity off-target activity tankyrase PARP family target engagement

Distinct Off-Target Kinase Inhibition Profile: Veliparib Inhibits Only PIM1 and CDK9, Olaparib Inhibits None, Rucaparib Inhibits Nine Kinases

In a panel of 16 diverse kinases selected using a computational ligand-similarity approach, the three PARP inhibitor drug candidates exhibited clearly different in vitro affinity profiles [1]. Olaparib did not inhibit any of the sixteen kinases tested. In contrast, rucaparib inhibited nine kinases with micromolar affinity, including PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, and ALK. Veliparib occupied an intermediate position, inhibiting only two kinases: PIM1 and CDK9 [2]. This differential off-target kinase pharmacology provides a plausible mechanistic explanation for compound-specific cellular effects that are not class-wide PARP inhibition phenomena.

kinase inhibition off-target pharmacology secondary targets polypharmacology chemical proteomics

Blood-Brain Barrier Penetration: Veliparib Crosses the BBB, Supporting CNS and Brain Metastasis Research Applications

Veliparib has been shown to cross the blood-brain barrier (BBB) in both preclinical models and clinical studies [1]. A Phase 1 clinical study evaluating veliparib in combination with whole-brain radiation therapy (WBRT) in patients with brain metastases confirmed its ability to penetrate the CNS and potentiate radiation antitumor activity [2]. Preclinical studies indicate that the brain penetration of veliparib is more than 7-fold reduced by the action of ABCB1 and ABCG2 efflux transporters, with ABCB1 being the most important limiting factor, a finding that can guide interpretation of clinical trials in glioma and brain metastases [3]. This BBB penetration property distinguishes veliparib from several other PARP inhibitors that have limited CNS exposure.

blood-brain barrier CNS penetration brain metastases glioblastoma neuro-oncology

Clinical Efficacy Network Meta-Analysis: Veliparib + SOC Shows Highest Overall Survival Improvement in BRCA-Mutated HER2-Negative Breast Cancer

A systematic review and network meta-analysis (NMA) of randomized controlled trials evaluating PARP inhibitors in BRCA-mutated, HER2-negative breast cancer (8 studies, 4,432 participants) compared the efficacy of multiple PARP inhibitor regimens [1]. For the primary outcome of overall survival (OS), veliparib combined with standard of care (SOC) demonstrated the highest OS improvement, with a hazard ratio (HR) of 0.38 (95% CI: 0.29–0.48; P=0.91) compared to SOC alone [2]. The comparator regimens showed: talazoparib+SOC HR=0.49 (0.32–0.74), olaparib+SOC HR=0.46 (0.36–0.59), and niraparib+SOC HR=0.44 (0.26–0.76). For progression-free survival (PFS), niraparib ranked highest, followed by talazoparib and olaparib. No heterogeneity or inconsistency was detected (τ²=0; I²=0) [3].

network meta-analysis overall survival breast cancer BRCA mutation clinical trial evidence

In Vitro Potency and Cytotoxicity Profile: Veliparib Shows Minimal Single-Agent Cytotoxicity but Potent Chemotherapy Potentiation

A head-to-head comparison of PARP inhibitors in four in vitro assays revealed distinct potency profiles [1]. In the PARP1 enzyme inhibition assay, veliparib showed IC50=4.73 nM, compared to olaparib IC50=1.94 nM and rucaparib IC50=1.98 nM, indicating approximately 2.4-fold lower biochemical potency [2]. However, the most striking difference was in single-agent cytotoxicity: veliparib exhibited IC50 >10,000 nM in Capan-1 cells (BRCA-mutant), whereas olaparib showed IC50=259 nM and rucaparib IC50=609 nM, representing a >38-fold difference in single-agent cytotoxic potency [3]. Conversely, in the temozolomide potentiation assay, veliparib required GI50=6,203 nM to achieve 50% growth inhibition, compared to olaparib GI50=237 nM and rucaparib GI50=144 nM, confirming its specialized role as a chemotherapy potentiator rather than a standalone cytotoxic agent [4].

in vitro potency single-agent cytotoxicity chemotherapy potentiation IC50 comparison synthetic lethality

Optimal Research and Procurement Use Cases for Veliparib (ABT-888, CAS 912444-00-9)


Combination Therapy Research with DNA-Damaging Chemotherapeutics

Use veliparib as the PARP inhibitor of choice for studies combining PARP inhibition with myelosuppressive chemotherapies such as carboplatin/paclitaxel, cisplatin, cyclophosphamide, or temozolomide. Its minimal PARP trapping activity (ranked lowest among all clinical PARP inhibitors) [1] and >38-fold lower single-agent cytotoxicity in BRCA-mutant cells compared to olaparib [2] enable full-dose chemotherapy co-administration without overlapping hematologic toxicity. Procurement should prioritize veliparib over stronger PARP trappers (talazoparib, olaparib, rucaparib) when the research question centers on chemotherapy potentiation rather than single-agent synthetic lethality.

CNS and Brain Metastasis Research Requiring Blood-Brain Barrier Penetration

For preclinical or translational studies targeting primary CNS malignancies (glioblastoma), brain metastases, stroke, or intracerebral hemorrhage, select veliparib due to its documented ability to cross the blood-brain barrier [1]. Unlike several other PARP inhibitors with limited or uncharacterized CNS exposure, veliparib has demonstrated BBB penetration in both preclinical models (with ABCB1/ABCG2-mediated 7-fold efflux limitation) [2] and Phase 1 clinical studies in combination with whole-brain radiation therapy for brain metastases patients [3]. Researchers should account for ABCB1/ABCG2 efflux transporter effects in their experimental design and consider co-administration with efflux inhibitors where maximal CNS exposure is required.

Mechanistic Studies Requiring Clean PARP1/2 Target Engagement

Use veliparib (or niraparib) when the experimental objective requires selective inhibition of PARP1 and PARP2 without confounding inhibition of other PARP family members such as tankyrases. Veliparib exhibits >100-fold selectivity for PARP1/2 in ADP-ribosylation assays [1] and is classified as a selective PARP1/2 inhibitor, in contrast to olaparib, rucaparib, and talazoparib, which are more potent but less selective across the PARP family [2]. This makes veliparib a superior tool compound for studies dissecting PARP1/2-specific functions in DNA repair, transcriptional regulation, or cell death pathways, where broader PARP family inhibition would confound interpretation.

Pharmacology Studies Differentiating PARP Inhibitor Polypharmacology

In research programs investigating the contribution of off-target kinase inhibition to PARP inhibitor cellular effects, veliparib serves as a distinct pharmacological probe. Its kinase inhibition profile (inhibits only PIM1 and CDK9 among a panel of 16 kinases) occupies an intermediate position between olaparib (inhibits none) and rucaparib (inhibits nine kinases) [1]. This graded polypharmacology across three PARP inhibitors enables controlled experiments to dissect which cellular phenotypes arise from PARP1/2 inhibition versus off-target kinase modulation. Procure veliparib, olaparib, and rucaparib together as a matched set for comparative pharmacology studies in cancer cell lines or primary tissue models.

Technical Documentation Hub

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